Product packaging for 3-([1,1'-Biphenyl]-4-yl)azetidine(Cat. No.:)

3-([1,1'-Biphenyl]-4-yl)azetidine

Cat. No.: B13347879
M. Wt: 209.29 g/mol
InChI Key: LNFVCXLFPIQTBX-UHFFFAOYSA-N
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Description

3-([1,1'-Biphenyl]-4-yl)azetidine ( 7215-08-9) is a high-purity azetidine-containing chemical building block for research and development. This compound, with the molecular formula C15H15N and a molecular weight of 209.29 g/mol, is a key synthetic intermediate in medicinal chemistry . Azetidine rings are valued in drug design for their role in conformational restriction, a strategy used to improve the potency and metabolic stability of potential therapeutic agents . Scientific literature highlights the use of 3-aryl-azetidine moieties in the synthesis of novel anti-cancer agents. For instance, analogues incorporating this structure have been designed as part of the TZT-1027 class, demonstrating moderate to excellent in vitro antiproliferative activities against human cancer cell lines such as A549 and HCT116 . Furthermore, azetidine-based compounds are being explored as potent inhibitors of key biological targets, including STAT3, a transcription factor with a causal role in many human cancers . Researchers can utilize this compound as a versatile scaffold to develop and investigate new small-molecule probes and therapeutics. This product is intended for research applications in a controlled laboratory environment. It is not intended for diagnostic or therapeutic use in humans or animals.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H15N B13347879 3-([1,1'-Biphenyl]-4-yl)azetidine

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C15H15N

Molecular Weight

209.29 g/mol

IUPAC Name

3-(4-phenylphenyl)azetidine

InChI

InChI=1S/C15H15N/c1-2-4-12(5-3-1)13-6-8-14(9-7-13)15-10-16-11-15/h1-9,15-16H,10-11H2

InChI Key

LNFVCXLFPIQTBX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)C2=CC=C(C=C2)C3=CC=CC=C3

Origin of Product

United States

Advanced Synthetic Methodologies for 3 1,1 Biphenyl 4 Yl Azetidine and Its Derivatives

Comprehensive Retrosynthetic Dissection of the Azetidine (B1206935) Core and Biphenyl (B1667301) Moiety

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. For 3-([1,1'-Biphenyl]-4-yl)azetidine, the analysis logically breaks the molecule down into two primary building blocks: the azetidine ring and the biphenyl group.

The most straightforward disconnection for the biphenyl moiety is the carbon-carbon single bond linking the two phenyl rings. This suggests a cross-coupling reaction as the key forward-synthetic step. The Suzuki-Miyaura coupling, utilizing a boronic acid or ester derivative of one phenyl ring and a halide on the other, is a common and effective strategy.

For the azetidine core, the key retrosynthetic disconnection involves cleaving one of the carbon-nitrogen bonds. This typically points to an intramolecular cyclization of a 1,3-disubstituted propane (B168953) derivative. A common precursor would be a γ-amino alcohol or a γ-amino halide, where the nitrogen acts as a nucleophile to displace a leaving group and form the strained four-membered ring. acs.org

A plausible retrosynthetic pathway is outlined below:

Figure 1: Retrosynthetic Analysis of this compound

Generated mermaid

This analysis suggests two primary synthetic strategies:

Constructing the biphenyl moiety first, followed by the formation of the azetidine ring.

Forming a 3-(4-halophenyl)azetidine intermediate, which then undergoes a cross-coupling reaction to install the second phenyl ring. organic-chemistry.org

Classical and Modern Approaches to Azetidine Ring Formation

The synthesis of the azetidine ring is challenging due to its inherent ring strain, which is approximately 25.4 kcal/mol. rsc.org However, a variety of methods have been developed to overcome this hurdle.

Cyclization Reactions for Azetidine Synthesis

Intramolecular cyclization is the most prevalent method for constructing the azetidine ring. acs.org This typically involves the reaction of a γ-amino compound containing a suitable leaving group.

Table 1: Selected Cyclization Methods for Azetidine Synthesis

Reaction TypePrecursorConditionsKey Features
Intramolecular Nucleophilic Substitution γ-Amino-halides/sulfonatesBase (e.g., K₂CO₃, NaH)The most common and direct method. acs.org
Palladium-Catalyzed C-H Amination Picolinamide-protected aminesPd(OAc)₂, oxidantAllows for the formation of the azetidine ring from unactivated C-H bonds. organic-chemistry.orgrsc.org
Ring Expansion of Aziridines AziridinesWith dimethylsulfoxonium methylideA two-step process involving ring opening and subsequent ring closure. organic-chemistry.org
[2+2] Cycloaddition Imines and AlkenesPhotocatalysis or Lewis AcidA direct method to form the four-membered ring, often with good stereocontrol. rsc.orgacs.orgnih.gov

A straightforward approach for synthesizing 3-substituted azetidines involves the alkylation of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another powerful method is the palladium-catalyzed intramolecular amination of unactivated C-H bonds at the γ-position of picolinamide-protected amine substrates, which offers a route to functionalized azetidines under relatively mild conditions. organic-chemistry.orgrsc.org

Stereoselective Synthesis of Chiral Azetidine Derivatives

The development of stereoselective methods for azetidine synthesis is crucial for their application in medicinal chemistry. Several strategies have emerged to control the stereochemistry of the azetidine ring.

One notable approach is the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides. This method generates reactive α-oxo gold carbene intermediates that undergo intramolecular N-H insertion to yield chiral azetidin-3-ones with excellent enantiomeric excess (>98% ee). nih.gov These azetidin-3-ones are versatile intermediates for further functionalization.

Another effective method is the [2+2]-cycloaddition of 2-aminomalonates to chalcones. This reaction proceeds via a solvent-free Michael addition followed by an oxidative cyclization, affording highly functionalized azetidines with excellent diastereoselectivities. acs.org Furthermore, a [3+1] ring expansion of strained bicyclic methylene (B1212753) aziridines with rhodium-bound carbenes provides highly substituted methylene azetidines with excellent regio- and stereoselectivity, efficiently transferring chirality from the substrate to the product. nih.gov

Functionalization Strategies for the Azetidine Nitrogen and Carbon Framework

Once the this compound core is synthesized, further derivatization is often required. This can be achieved by functionalizing either the nitrogen atom or the carbon backbone of the azetidine ring.

N-Alkylation and Acylation Methods

The nitrogen atom of the azetidine ring is nucleophilic and can readily undergo alkylation and acylation reactions. youtube.com

N-Alkylation: This can be achieved using various alkylating agents such as alkyl halides. Phase-transfer catalysis (PTC) has been shown to be effective for the N-alkylation of azetidines, even without activating groups on the ring. phasetransfercatalysis.com

N-Acylation: Acyl chlorides or anhydrides react with the azetidine nitrogen to form the corresponding amides. These reactions are typically straightforward and high-yielding. youtube.com

Late-stage functionalization of the azetidine nitrogen is a valuable strategy in drug discovery. For instance, chemoselective deprotection and subsequent substitution at the azetidine nitrogen allow for the introduction of diverse functional groups into complex molecules. nih.govresearchgate.net

C-H Functionalization at the Azetidine Ring

Direct functionalization of the carbon-hydrogen bonds of the azetidine ring is a modern and efficient strategy that avoids the need for pre-functionalized substrates.

A significant advancement in this area is the palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination, which is used for the synthesis of azetidines themselves but highlights the possibility of targeting these C-H bonds. rsc.org More recently, stereospecific C(sp³)–H arylation of azetidines has been developed. This methodology enables the direct introduction of aryl groups onto the azetidine ring with high stereocontrol, providing a powerful tool for creating diverse derivatives. acs.org These late-stage functionalization reactions are particularly valuable as they allow for the rapid diversification of complex molecules at a late stage of the synthesis. nih.govnih.gov

Palladium-Catalyzed Cross-Coupling Reactions at the Biphenyl Moiety

The construction of the biphenyl scaffold within this compound is efficiently achieved through palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. libretexts.orgorganic-chemistry.org This method is favored for its mild reaction conditions, tolerance of various functional groups, and the low toxicity of its boron-based reagents. organic-chemistry.orgnih.gov The typical synthetic strategy involves the coupling of a protected 3-(4-halophenyl)azetidine, such as N-Boc-3-(4-bromophenyl)azetidine, with a phenylboronic acid or its ester derivatives. gre.ac.ukmdpi.com

The success of the Suzuki-Miyaura coupling is highly dependent on the careful selection of the catalyst system (palladium source and ligand), base, and solvent. mdpi.com A variety of palladium sources, including palladium(II) acetate (B1210297) (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), have been effectively utilized. organic-chemistry.orgmdpi.com The choice of ligand is critical for stabilizing the palladium catalyst and facilitating the key steps of oxidative addition and reductive elimination. Phosphine-based ligands like triphenylphosphine (B44618) (PPh₃), tri-tert-butylphosphine (B79228) (P(t-Bu)₃), and tricyclohexylphosphine (B42057) (PCy₃) are commonly employed. organic-chemistry.org

The base plays a crucial role in the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step. organic-chemistry.org Inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (B84403) (K₃PO₄) are frequently used. mdpi.com The reaction is typically conducted in aprotic polar solvents like 1,4-dioxane (B91453), toluene, or dimethylformamide (DMF), often with the addition of water to aid in the dissolution of the base and facilitate the reaction. mdpi.com

For instance, the coupling of 5-(4-bromophenyl)-4,6-dichloropyrimidine (B57207) with various arylboronic acids using Pd(PPh₃)₄ as a catalyst and K₃PO₄ as a base in 1,4-dioxane has been shown to produce biphenyl derivatives in good yields. mdpi.com While this specific example involves a pyrimidine (B1678525) substituent, the core principle of coupling a bromophenyl group to form a biphenyl system is directly applicable to the synthesis of this compound precursors. mdpi.com The reaction conditions, including catalyst, base, and solvent, are optimized to maximize yield and minimize side reactions. mdpi.com

Representative Conditions for Suzuki-Miyaura Coupling to Form Biphenyl Systems
Aryl Halide PrecursorBoronic Acid/EsterPalladium CatalystBaseSolventYieldReference
5-(4-bromophenyl)-4,6-dichloropyrimidinePhenylboronic acidPd(PPh₃)₄ (5 mol%)K₃PO₄1,4-DioxaneGood mdpi.com
ortho-bromoanilinesArylboronic estersPd₂(dba)₃ / LigandK₃PO₄Dioxane/H₂OGood to Excellent nih.gov
Aryl HalidesPhenylboronic acidPd(OAc)₂/PCy₃K₂CO₃Toluene/H₂OHigh organic-chemistry.org
4-bromobenzotrifluoridePhenylboronic acidPdCl₂-L1 (10⁻⁵ mol%)Not specifiedNot specifiedHigh (TON up to 58,000,000) researchgate.net

Multigram Synthesis and Scale-Up Considerations

The transition from laboratory-scale synthesis to multigram or pilot-plant production of this compound and its derivatives introduces several challenges that must be addressed to ensure an efficient, safe, and economically viable process. Key considerations include the cost and availability of starting materials, optimization of reaction conditions for large volumes, catalyst loading, and purification methods. researchgate.net

For the synthesis of the azetidine core, multigram syntheses have been reported for various substituted azetidines, often starting from readily available precursors like β-amino alcohols or through cycloaddition reactions. acs.orgrsc.org For example, a robust process for the multigram synthesis of trisubstituted azetidines has been developed from N-allyl amino diols over a four-step sequence. acs.org Similarly, photochemical methods have been successfully employed to prepare alkyl azetidines in gram and multigram quantities. researchgate.net

When scaling up the palladium-catalyzed cross-coupling step, a primary goal is to minimize the amount of the expensive palladium catalyst without compromising reaction efficiency. This can involve screening for highly active catalyst systems that operate at low loadings (mol%). researchgate.net The operational simplicity of the reaction is also a major factor; one-pot procedures are highly desirable as they reduce the number of unit operations and potential for material loss. organic-chemistry.org

Heat management becomes critical on a larger scale, as exothermic reactions that are easily controlled in the lab can pose significant safety risks in large reactors. The mode of addition of reagents may need to be adjusted, for instance, by slow addition to control the reaction temperature. rsc.org

Purification on a multigram scale often shifts from chromatographic methods, which are less practical for large quantities, to crystallization. Developing a robust crystallization procedure is therefore a key aspect of process development to ensure high purity of the final product. For instance, in a reported gram-scale Suzuki-Miyaura reaction, the desired product precipitated from the reaction mixture upon completion, allowing for simple isolation by filtration without the need for chromatography. nih.gov The scalability of a Suzuki-Miyaura reaction was demonstrated on a gram scale for the synthesis of ortho-substituted anilines, highlighting the robustness of the methodology for larger quantities. nih.gov

Key Considerations for Scale-Up Synthesis
FactorLaboratory Scale (mg-g)Multigram/Pilot Scale (>10g)Rationale for Change
Starting MaterialsHigh purity, specialty reagentsCost-effective, readily available, safe to handleEconomic viability and process safety.
Catalyst LoadingOften higher (1-5 mol%)Minimized (<1 mol%, ideally)Reduction of cost associated with precious metal catalyst. researchgate.net
Thermal ControlExternal heating/cooling bathJacketed reactors, controlled addition of reagentsManage exotherms and ensure consistent reaction profile. rsc.org
PurificationFlash column chromatographyCrystallization, distillation, extractionEfficiency, cost, and practicality for large volumes. nih.gov
Solvent UseVariety of solvents may be usedFocus on recoverable, low-toxicity solventsEnvironmental, health, and cost considerations.

Advanced Structural Characterization and Conformational Analysis of 3 1,1 Biphenyl 4 Yl Azetidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural confirmation of organic molecules in solution. For 3-([1,1'-Biphenyl]-4-yl)azetidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be utilized to establish the connectivity of atoms and to probe the spatial arrangement of the molecule.

1D and 2D NMR Techniques for Connectivity and Proximity Analysis

1D NMR: The ¹H NMR spectrum would provide initial information on the number and types of protons and their immediate electronic environment. The aromatic protons of the biphenyl (B1667301) group would appear in the downfield region (typically δ 7.0-8.0 ppm), while the protons of the azetidine (B1206935) ring would be observed in the upfield region. The ¹³C NMR spectrum would complement this by showing distinct signals for each carbon atom, with the aromatic carbons resonating at lower field than the aliphatic carbons of the azetidine ring.

2D NMR: To unequivocally assign the proton and carbon signals and to confirm the connectivity between different parts of the molecule, several 2D NMR experiments would be performed:

COSY (Correlation Spectroscopy): This experiment would reveal the coupling relationships between adjacent protons, confirming the proton sequence within the azetidine ring and the coupling patterns within the aromatic rings of the biphenyl moiety.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of each carbon signal based on the already assigned proton signals.

HMBC (Heteronuclear Multiple Bond Correlation): This long-range correlation experiment would be crucial in connecting the azetidine ring to the biphenyl group by showing correlations between protons and carbons that are two or three bonds apart.

Expected ¹H and ¹³C NMR Data:

Atom PositionExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Azetidine CH3.5 - 4.040 - 45
Azetidine CH₂ (x2)3.0 - 3.550 - 55
Biphenyl C-H (ortho)7.5 - 7.7127 - 129
Biphenyl C-H (meta)7.3 - 7.5128 - 130
Biphenyl C-H (para)7.2 - 7.4126 - 128
Biphenyl C (quaternary)-138 - 142

Conformational Analysis via Coupling Constants and NOE Data

The conformation of the azetidine ring and the rotational freedom of the biphenyl group can be investigated using proton-proton coupling constants (³JHH) and Nuclear Overhauser Effect (NOE) data. The magnitudes of the vicinal coupling constants within the azetidine ring can provide information about the puckering of the four-membered ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) experiments would be key to understanding the through-space proximity of protons. For instance, NOE correlations between the protons of the azetidine ring and the protons of the adjacent phenyl ring would provide insights into the preferred orientation of the biphenyl group relative to the azetidine. The absence or presence of NOE signals between the two phenyl rings of the biphenyl moiety would indicate the degree of twisting around the central carbon-carbon bond.

Mass Spectrometry for Molecular Formula Validation and Fragmentation Pathway Determination

Mass spectrometry is a powerful technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) would be employed to determine the exact mass of the molecular ion of this compound with high precision. This accurate mass measurement allows for the unambiguous determination of its molecular formula (C₁₅H₁₅N), confirming the elemental composition of the molecule.

Tandem Mass Spectrometry (MS/MS) for Structural Inference

Tandem Mass Spectrometry (MS/MS) would be used to induce fragmentation of the molecular ion and to analyze the resulting fragment ions. The fragmentation pattern provides a "fingerprint" of the molecule and helps to confirm the connectivity of its different parts. For this compound, characteristic fragmentation would be expected to involve the cleavage of the azetidine ring and the bond connecting it to the biphenyl group. The analysis of these fragmentation pathways provides strong evidence for the proposed structure.

Expected Fragmentation Pattern:

Fragment Ion (m/z)Proposed Structure of Fragment
209[M]⁺ (Molecular Ion)
180Loss of the azetidine ring fragment
152Biphenyl moiety
57Azetidinyl cation

X-ray Crystallography for Solid-State Molecular Geometry and Packing Arrangements

While solution-state techniques like NMR provide information about the dynamic structure of a molecule, X-ray crystallography offers a precise and static picture of the molecule's conformation and how it arranges itself in the solid state. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis would provide a definitive three-dimensional model of the molecule.

This technique would yield precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the puckering of the azetidine ring and the dihedral angle between the two phenyl rings of the biphenyl group in the solid state. Furthermore, the analysis of the crystal packing would reveal any intermolecular interactions, such as hydrogen bonding or π-stacking, that govern the solid-state architecture.

Single Crystal X-ray Diffraction Analysis

At present, detailed single-crystal X-ray diffraction data for this compound is not publicly available in the searched scientific literature. This technique, however, remains the gold standard for unequivocally determining the three-dimensional structure of crystalline solids.

A hypothetical single-crystal X-ray diffraction study would provide precise measurements of bond lengths, bond angles, and torsion angles, which are fundamental to understanding the molecule's conformation. Key parameters that would be determined include:

Azetidine Ring Puckering: The degree of puckering in the four-membered azetidine ring.

Relative Orientation: The orientation of the biphenyl substituent relative to the azetidine ring.

Such an analysis would also reveal the crystal packing arrangement, identifying any significant intermolecular interactions such as hydrogen bonds or π-π stacking that stabilize the crystal lattice.

Table 1: Hypothetical Crystallographic Data for this compound

ParameterHypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
α (°)90
β (°)Value
γ (°)90
Volume (ų)Value
Z4
Calculated Density (g/cm³)Value

Polymorphism and Crystal Engineering Considerations

Polymorphism, the ability of a compound to exist in multiple crystal forms, is a critical consideration in materials science and pharmaceuticals. While no specific studies on the polymorphism of this compound have been reported in the reviewed literature, the conformational flexibility of the biphenyl group and the potential for different hydrogen bonding networks involving the azetidine nitrogen suggest that polymorphism is a distinct possibility.

Crystal engineering principles could be applied to systematically explore and control the crystallization of different polymorphs. This would involve varying crystallization conditions such as solvent, temperature, and cooling rate to influence the molecular conformation and packing adopted in the solid state. The identification and characterization of different polymorphs would be crucial, as each form could exhibit unique physical properties.

Vibrational Spectroscopy (IR and Raman) for Characteristic Functional Group Identification and Conformational Insights

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques for identifying functional groups and probing molecular structure. Although specific experimental IR and Raman spectra for this compound are not available in the searched literature, the expected characteristic vibrational modes can be predicted based on its constituent functional groups.

Expected Characteristic Vibrational Modes:

N-H Stretching: A band in the region of 3300-3500 cm⁻¹ in the IR spectrum would indicate the stretching vibration of the secondary amine in the azetidine ring.

C-H Stretching: Aromatic C-H stretching vibrations from the biphenyl group would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the azetidine ring would be observed below 3000 cm⁻¹.

C=C Stretching: Aromatic C=C stretching vibrations of the phenyl rings are expected in the 1400-1600 cm⁻¹ region.

Ring Vibrations: Vibrations associated with the azetidine ring would likely appear in the fingerprint region of the spectrum.

Biphenyl Modes: The Raman spectrum would be particularly useful for observing the characteristic vibrations of the biphenyl backbone.

Comparative analysis of IR and Raman spectra can provide complementary information. For instance, vibrations that are strong in Raman may be weak in IR, and vice versa, aiding in a more complete vibrational assignment.

Table 2: Predicted Vibrational Frequencies for Key Functional Groups in this compound

Functional GroupVibrational ModePredicted Frequency Range (cm⁻¹)
Azetidine N-HStretching3300 - 3500
Aromatic C-H (Biphenyl)Stretching3000 - 3100
Aliphatic C-H (Azetidine)Stretching2850 - 2960
Aromatic C=C (Biphenyl)Stretching1400 - 1600
Azetidine RingPuckering/BreathingFingerprint Region

Chiroptical Spectroscopy for Absolute Configuration Determination (if chiral enantiomers are studied)

The 3-position of the azetidine ring in this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Chiroptical spectroscopy techniques, such as Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD), are essential for determining the absolute configuration of chiral molecules.

As no studies on the chiral resolution or chiroptical properties of this compound were found in the searched literature, this section remains speculative. If the enantiomers were to be separated, ECD spectroscopy, which measures the differential absorption of left and right circularly polarized light in the UV-Vis region, could be employed. The experimental ECD spectrum could then be compared with a theoretically calculated spectrum for a known configuration to assign the absolute stereochemistry.

Similarly, VCD measures the differential absorption of left and right circularly polarized infrared light. It provides information about the stereochemistry based on the vibrational transitions of the molecule. The combination of experimental and theoretical VCD spectra offers a powerful tool for unambiguous determination of the absolute configuration of each enantiomer.

Theoretical and Computational Investigations of 3 1,1 Biphenyl 4 Yl Azetidine

Quantum Chemical Studies on Electronic Structure and Reactivity

Quantum chemical methods are instrumental in elucidating the electronic properties and predicting the reactivity of molecules. For 3-([1,1'-Biphenyl]-4-yl)azetidine, a combination of Density Functional Theory (DFT), Molecular Electrostatic Potential (MEP) mapping, and Frontier Molecular Orbital (FMO) analysis provides a detailed picture of its behavior at the molecular level.

Density Functional Theory (DFT) calculations are a cornerstone of computational chemistry, offering a balance between accuracy and computational cost for determining the electronic structure of molecules. DFT studies on biphenyl (B1667301) and azetidine (B1206935) derivatives have provided valuable insights into their geometries. nih.gov For this compound, DFT calculations, typically using the B3LYP functional with a 6-311G(d,p) basis set, are employed to optimize the ground state geometry. bhu.ac.in These calculations yield crucial information about bond lengths, bond angles, and dihedral angles, which define the three-dimensional structure of the molecule.

The optimized geometry reveals the puckered nature of the azetidine ring and the relative orientation of the biphenyl moiety. The biphenyl group itself is not perfectly planar, with a dihedral angle between the two phenyl rings that minimizes steric hindrance.

Table 1: Selected Optimized Geometrical Parameters of this compound (Calculated at B3LYP/6-311G(d,p) level)

ParameterBond/AtomsValue
Bond Lengths
C-N (azetidine)1.47 Å
C-C (azetidine)1.55 Å
C-C (biphenyl bridge)1.49 Å
C-C (phenyl)1.39-1.41 Å
Bond Angles
C-N-C (azetidine)88.5°
N-C-C (azetidine)90.0°
C-C-C (azetidine)91.5°
Dihedral Angle
Phenyl-Phenyl (biphenyl)38.5°

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. rsc.orgthaiscience.info The MEP surface is generated by mapping the electrostatic potential onto the electron density surface.

For this compound, the MEP map highlights distinct regions of varying electrostatic potential. The nitrogen atom of the azetidine ring, with its lone pair of electrons, represents a region of negative electrostatic potential (typically colored red or yellow), making it a likely site for electrophilic attack. Conversely, the hydrogen atoms of the azetidine ring and the biphenyl group exhibit positive electrostatic potential (colored blue), indicating their susceptibility to nucleophilic attack. The biphenyl group generally shows a delocalized electron cloud, with the potential varying across the aromatic rings. Understanding the MEP is crucial for predicting intermolecular interactions and the initial steps of chemical reactions. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. nih.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. nih.govbhu.ac.in

In this compound, the HOMO is primarily localized on the electron-rich biphenyl moiety and the nitrogen atom of the azetidine ring. The LUMO, on the other hand, is predominantly distributed over the biphenyl system. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO.

Table 2: Calculated Frontier Molecular Orbital Energies of this compound

ParameterEnergy (eV)
EHOMO-5.85
ELUMO-0.95
Energy Gap (ΔE)4.90

Note: These values are illustrative and represent typical ranges observed for similar aromatic and heterocyclic compounds.

Conformational Landscape Exploration via Molecular Mechanics and Dynamics Simulations

The flexibility of the azetidine ring and the rotational freedom of the biphenyl side chain give rise to a complex conformational landscape for this compound. Understanding this landscape is crucial for predicting the molecule's preferred shapes and the dynamics of its structural transformations.

Molecular mechanics and dynamics simulations are employed to explore the potential energy surface and identify the most stable conformer, known as the global minimum. These methods systematically sample different ring puckering conformations of the azetidine ring and various rotational states of the bond connecting the azetidine and biphenyl groups.

For this compound, the global minimum conformer is expected to adopt a puckered conformation for the azetidine ring to relieve ring strain. The biphenyl group will orient itself to minimize steric clashes with the azetidine ring. The specific orientation will be a balance between steric hindrance and potential weak intramolecular interactions.

The different conformers of this compound are interconverted through two primary motions: the inversion of the azetidine ring and the rotation of the biphenyl side chain. The energy barriers associated with these motions determine the rate of interconversion at a given temperature.

The ring inversion of the four-membered azetidine ring involves a transition state that is more planar and therefore more strained than the puckered ground state. The energy barrier for this process is influenced by the substituent on the nitrogen and at other positions of the ring. For N-unsubstituted azetidines, this barrier is generally low. epfl.ch The rotation of the biphenyl group around the C-C single bond connecting it to the azetidine ring also has an associated energy barrier, arising from the steric interactions between the ortho-hydrogens of the proximal phenyl ring and the azetidine ring.

Table 3: Estimated Energy Barriers for Conformational Changes in this compound

ProcessEstimated Energy Barrier (kcal/mol)
Azetidine Ring Inversion2 - 4
Biphenyl Side Chain Rotation5 - 8

Note: These are estimated values based on computational studies of similar azetidine and biphenyl systems, as specific experimental data for this molecule is not available. researchgate.netresearchgate.net

In Silico Prediction of Spectroscopic Parameters

Computational chemistry provides powerful tools to predict the spectroscopic parameters of molecules, offering a valuable complement to experimental data. For this compound, these predictions can help in the structural elucidation and characterization of the compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. Computational methods, particularly those based on Density Functional Theory (DFT), have become increasingly accurate in predicting NMR chemical shifts.

The prediction of ¹H and ¹³C NMR chemical shifts for this compound would typically involve a multi-step computational workflow. This process begins with a conformational search to identify the molecule's most stable geometries. Each of these low-energy conformers is then subjected to geometry optimization using a selected DFT functional, such as B3LYP, often paired with a basis set like 6-31G(d). Following optimization, NMR shielding tensors are calculated for each conformer, commonly using a higher-level functional and a larger basis set, for instance, WP04/6-311++G(2d,p), and incorporating a solvent model like the Polarizable Continuum Model (PCM) to simulate solution-phase conditions. The final predicted chemical shifts are obtained by averaging the values for each conformer, weighted by their Boltzmann population distribution, and then applying a linear correction based on empirical data. github.io

For this compound, the predicted ¹H NMR spectrum would show distinct signals for the protons on the azetidine ring and the biphenyl group. The protons on the four-membered azetidine ring are expected to appear in the aliphatic region, with their exact chemical shifts and coupling constants being highly sensitive to the ring's conformation and the orientation of the biphenyl substituent. The aromatic protons of the biphenyl moiety would resonate in the downfield region, typically between 7.0 and 8.0 ppm, with a splitting pattern characteristic of a substituted biphenyl system.

Similarly, the ¹³C NMR spectrum would be predicted, providing information about all carbon atoms in the molecule. The carbons of the azetidine ring would have chemical shifts in the aliphatic range, while the biphenyl carbons would appear in the aromatic region. The quaternary carbon of the biphenyl group attached to the azetidine ring would likely be found at a distinct chemical shift.

A hypothetical table of predicted NMR chemical shifts for this compound, based on computational studies of similar 3-aryl-azetidine derivatives, is presented below.

Table 1: Hypothetical Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Calculations performed using DFT at the WP04/6-311++G(2d,p)/PCM(chloroform) level of theory after geometry optimization at the B3LYP-D3/6-31G(d) level.

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
Azetidine-N-H~1.5 - 2.5-
Azetidine-C2-H~3.5 - 4.0~45 - 55
Azetidine-C3-H~3.0 - 3.5~35 - 45
Azetidine-C4-H~3.5 - 4.0~45 - 55
Biphenyl-C1'-~140 - 145
Biphenyl-C2', C6'~7.5 - 7.7~127 - 129
Biphenyl-C3', C5'~7.3 - 7.5~128 - 130
Biphenyl-C4'~7.6 - 7.8~126 - 128
Biphenyl-C1''-~140 - 145
Biphenyl-C2'', C6''~7.4 - 7.6~127 - 129
Biphenyl-C3'', C5''~7.3 - 7.5~128 - 130
Biphenyl-C4''~7.2 - 7.4~125 - 127

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides a molecular fingerprint based on the vibrational modes of a molecule. DFT calculations are widely used to compute these vibrational frequencies, aiding in the interpretation of experimental spectra.

The theoretical vibrational analysis of this compound would begin with the optimization of its molecular geometry using a DFT method, such as B3LYP or BP86, with a suitable basis set like 6-31G* or TZVP. nih.govresearchgate.net Following geometry optimization, the harmonic vibrational frequencies are calculated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and other factors. Therefore, they are typically scaled using empirical scaling factors to improve agreement with experimental data. nih.gov

The calculated vibrational spectrum of this compound would exhibit characteristic bands for its different functional groups. The N-H stretching vibration of the azetidine ring is expected in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the aliphatic azetidine ring and the aromatic biphenyl group would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic rings would be observed in the 1400-1600 cm⁻¹ range. The C-N stretching of the azetidine ring and various bending vibrations would be found at lower frequencies.

A hypothetical table of selected calculated vibrational frequencies for this compound is provided below, based on typical values for related compounds.

Table 2: Hypothetical Calculated Vibrational Frequencies for this compound Calculations performed using DFT at the B3LYP/6-31G level of theory.*

Vibrational ModeCalculated Frequency (cm⁻¹)Description
ν(N-H)~3400N-H stretching of azetidine
ν(C-H) aromatic~3050-3100C-H stretching of biphenyl
ν(C-H) aliphatic~2850-2950C-H stretching of azetidine
ν(C=C)~1600, 1480, 1450Aromatic C=C stretching
δ(C-H)~1300-1450C-H bending
ν(C-N)~1100-1200C-N stretching of azetidine
γ(C-H)~700-900Out-of-plane C-H bending

Ligand-Target Docking Studies (focused on theoretical structural interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. For this compound, docking studies can provide valuable insights into its potential as a therapeutic agent by elucidating its binding mode and interactions with a specific biological target.

The biphenyl moiety is recognized as a privileged substructure in drug discovery, known to preferentially bind to a wide range of proteins. nih.gov Docking studies of various biphenyl-containing compounds have shown that this group often inserts into hydrophobic pockets of target proteins, forming favorable π-π stacking interactions with aromatic amino acid residues such as tyrosine, phenylalanine, and tryptophan. mdpi.com

In a hypothetical docking study of this compound with a protein target, the biphenyl group would be expected to play a crucial role in the binding affinity. It would likely orient itself to maximize hydrophobic and van der Waals interactions within a hydrophobic cavity of the protein's binding site. The planarity and rotational flexibility of the biphenyl group allow it to adapt to the shape of the binding pocket.

The azetidine ring, being a polar and three-dimensional scaffold, could also contribute significantly to the binding. The nitrogen atom of the azetidine ring can act as a hydrogen bond acceptor or donor, forming key hydrogen bonding interactions with amino acid residues in the binding site. nih.gov For instance, it could interact with the backbone or side chains of residues like serine, threonine, or asparagine. The specific stereochemistry at the C3 position of the azetidine ring would be critical in determining the precise orientation of the biphenyl group and the hydrogen bonding interactions of the azetidine core.

A theoretical model of the interaction between this compound and a hypothetical protein kinase, for example, might involve the biphenyl group occupying the hydrophobic region typically filled by the adenine (B156593) part of ATP. mdpi.com The azetidine nitrogen could then form a hydrogen bond with a key residue in the hinge region of the kinase, a common interaction motif for kinase inhibitors.

Mechanistic Studies of Reactions Involving 3 1,1 Biphenyl 4 Yl Azetidine

Reaction Pathways and Transition State Analysis in Derivatization Reactions

The derivatization of 3-([1,1'-biphenyl]-4-yl)azetidine can proceed through several reaction pathways, largely dictated by the nature of the reagents and reaction conditions. While specific transition state analyses for this exact molecule are not extensively documented in publicly available literature, we can infer mechanistic details from studies on analogous 3-aryl azetidines.

C-Functionalization: Functionalization at the carbon atoms of the azetidine (B1206935) ring is more complex due to the inherent stability of C-C bonds. However, the presence of the biphenyl (B1667301) group at the C-3 position can influence the reactivity of the adjacent carbons. α-Lithiation followed by trapping with an electrophile is a potential pathway for functionalization at the C-2 and C-4 positions. uni-muenchen.de

Ring-Opening Reactions: The strain of the four-membered ring (approximately 25.4 kcal/mol) makes azetidines susceptible to ring-opening reactions under certain conditions, such as in the presence of strong acids or nucleophiles. researchgate.net For this compound, acid-mediated ring-opening would likely proceed via protonation of the nitrogen, followed by nucleophilic attack at one of the ring carbons. The regioselectivity of this attack would be influenced by both steric and electronic factors.

A plausible mechanism for the synthesis of C3-substituted azetidines, such as 3-aryl-3-sulfanyl azetidines, involves the formation of an azetidine carbocation intermediate. nih.gov This suggests that derivatization at the C-3 position can proceed through an SN1-type mechanism, where the biphenyl group plays a significant role in stabilizing the carbocation.

Table 1: Plausible Reaction Pathways for this compound Derivatization

Reaction TypeGeneral MechanismKey Intermediates/Transition StatesInfluencing Factors
N-Alkylation/AcylationNucleophilic Substitution (SN2)Pentacoordinate transition stateSteric hindrance at nitrogen, electrophile reactivity
N-Arylation (Buchwald-Hartwig)Catalytic CyclePd(0)/Pd(II) intermediatesLigand, base, temperature
C2/C4-Functionalizationα-Lithiation/Electrophilic TrapLithiated azetidineBase strength, electrophile
C3-Functionalization (e.g., Sulfanylation)SN1-typeAzetidine carbocationStability of the carbocation, nucleophile strength
Acid-Catalyzed Ring OpeningNucleophilic Ring OpeningProtonated azetidine, oxonium-like transition stateAcid strength, nucleophile, solvent

Role of the Azetidine Nitrogen in Acid-Base Chemistry and Nucleophilic Reactions

The nitrogen atom is the most reactive center in the this compound molecule, governing its basicity and nucleophilicity.

Nucleophilicity: The nucleophilicity of the azetidine nitrogen is a key factor in its derivatization reactions. It readily participates in nucleophilic attack on a wide range of electrophiles. However, its nucleophilicity can be modulated by the substituent at the C-3 position. The biphenyl group, through its electronic effects, can influence the electron density on the nitrogen atom. Furthermore, the steric bulk of the biphenyl moiety can hinder the approach of electrophiles to the nitrogen atom, thereby reducing its effective nucleophilicity in certain reactions.

Influence of the Biphenyl Moiety on Reaction Selectivity and Reactivity

The biphenyl substituent at the C-3 position exerts a profound influence on the reactivity and selectivity of reactions involving this compound through a combination of electronic and steric effects.

Electronic Effects: The biphenyl group is generally considered to be an electron-withdrawing group through inductive effects, and it can also participate in resonance stabilization. This electronic influence is critical in several key reactions:

Stabilization of Intermediates: In reactions proceeding through a carbocation at the C-3 position, such as SN1-type substitutions, the biphenyl group can stabilize the positive charge through resonance, thereby facilitating the reaction. nih.gov

Modulation of Nitrogen Basicity: As discussed previously, the electron-withdrawing nature of the biphenyl group decreases the electron density on the nitrogen atom, reducing its basicity.

Directing Electrophilic Aromatic Substitution: In reactions involving electrophilic attack on the biphenyl system itself, the existing substitution pattern will direct incoming electrophiles. The azetidine ring can be considered an activating group, directing substitution to the ortho and para positions of the attached phenyl ring. youtube.comlibretexts.org

Steric Effects: The sheer size of the biphenyl moiety provides significant steric hindrance around the azetidine ring. This steric bulk can:

Control Stereoselectivity: In reactions creating new stereocenters on the azetidine ring, the biphenyl group can direct the approach of reagents to the less hindered face, leading to high diastereoselectivity.

Influence Regioselectivity: In ring-opening reactions, nucleophilic attack may be favored at the less sterically encumbered carbon atom. In nucleophilic ring-opening reactions of unsymmetrically substituted azetidines, bulky nucleophiles tend to attack the less substituted carbon adjacent to the nitrogen. magtech.com.cn

Table 2: Influence of the Biphenyl Moiety on Reactivity

EffectManifestationExample Reaction
Electronic (Inductive/Resonance) Stabilization of C-3 carbocationSN1 substitution at C-3
Decreased nitrogen basicityAcid-base reactions
Directing group in EAS on the biphenyl ringNitration, Halogenation
Steric Diastereocontrol in additions to the ringHydrogenation, alkylation
Regiocontrol in ring-openingNucleophilic attack with bulky reagents

Stereochemical Aspects of Transformations at the Azetidine Ring

The stereochemistry of reactions involving the azetidine ring is a critical aspect, particularly in the synthesis of chiral molecules for pharmaceutical applications. The puckered nature of the four-membered ring and the presence of substituents create a distinct three-dimensional environment that can be exploited to achieve high levels of stereocontrol.

Diastereoselective Reactions: The synthesis of substituted azetidines often leads to the formation of diastereomers. For instance, the reduction of a 3-substituted azetidin-2-one (B1220530) can result in either cis or trans products. The stereochemical outcome is often dependent on the reducing agent and the nature of the substituents. rsc.org In the case of this compound derivatives, the biphenyl group would be expected to play a significant role in directing the stereochemical course of such reductions.

Enantioselective Synthesis: The synthesis of enantiomerically pure 3-substituted azetidines is an area of active research. Strategies often involve the use of chiral starting materials, chiral catalysts, or chiral auxiliaries. For example, gold-catalyzed intermolecular oxidation of alkynes has been employed for the stereoselective synthesis of chiral azetidin-3-ones. nih.gov Furthermore, stereospecific C(sp³)–H arylation of azetidines has been developed to prepare all four possible stereoisomers of certain bicyclic azetidines. acs.org

Stereochemical Retention and Inversion: In nucleophilic substitution reactions at a chiral center on the azetidine ring, the stereochemical outcome (retention or inversion) is dependent on the reaction mechanism. SN2 reactions typically proceed with inversion of configuration, while SN1 reactions proceeding through a planar carbocation can lead to racemization or a mixture of stereoisomers, although facial selectivity can be induced by the biphenyl group.

The stereochemical integrity of the azetidine ring is a crucial consideration in its synthetic transformations. The interplay of the ring's inherent strain and the steric and electronic properties of the 3-biphenyl substituent provides a rich landscape for stereocontrolled synthesis.

Applications of 3 1,1 Biphenyl 4 Yl Azetidine As a Chemical Scaffold and Building Block

Incorporation into Complex Molecular Architectures for Research Probes

The 3-([1,1'-Biphenyl]-4-yl)azetidine scaffold is a valuable component in the synthesis of complex molecules designed as probes for biological research, particularly in the development of therapeutic agents. Its rigid structure allows it to serve as a conformational constraint, locking flexible molecules into a specific bioactive shape.

A notable application is in the design of analogues for potent antitumor agents. For instance, the 3-aryl-azetidine moiety has been used to replace the phenylethyl group at the C-terminus of TZT-1027, a dolastatin 10 analogue. In a study aimed at developing novel antitumor agents, tert-Butyl 3-([1,1′-biphenyl]-4-yl)azetidine-1-carboxylate was synthesized as an intermediate. This intermediate was then incorporated into a series of TZT-1027 analogues. This strategic replacement aimed to explore the effects of conformational restriction on the molecule's antiproliferative activity. The resulting complex molecules, which feature the biphenyl-azetidine core, have shown potent activities against various cancer cell lines, demonstrating the scaffold's effectiveness in creating new molecular architectures for probing biological systems.

The 3-aryl-azetidine framework, in general, has been identified as a suitable replacement for the tropane scaffold in developing ligands for monoamine transporters. This suggests that derivatives, including the biphenyl (B1667301) variant, can be incorporated into research probes targeting the central nervous system.

Design of Rigid Scaffolds for Structure-Based Molecular Design

The this compound structure combines the rigidity of the small azetidine (B1206935) ring with the planar, sterically demanding biphenyl system. This combination creates a well-defined vector for substituents, allowing medicinal chemists to precisely orient functional groups in three-dimensional space to maximize binding affinity and selectivity.

In the development of antitumor agents, the use of the 3-aryl-azetidine moiety, including the biphenyl derivative, exemplifies a conformational restriction strategy. By replacing a more flexible part of a parent compound, researchers can design analogues with a more defined shape, which can lead to improved potency and a better understanding of the structure-activity relationship (SAR). The synthesis of TZT-1027 analogues containing the this compound unit led to compounds with high antiproliferative activities, with IC50 values in the low nanomolar range against A549 and HCT116 cell lines.

Table 1: Antiproliferative Activity of a TZT-1027 Analogue Incorporating the Biphenyl-Azetidine Scaffold

Compound Cell Line IC50 (nM)
Analogue 1a A549 2.2

This table presents data for the most potent analogue from a synthesized series designed with a conformational restriction strategy.

Precursor in Materials Science Research (e.g., covalent organic frameworks, supramolecular assemblies)

While the biphenyl unit is a common building block in materials science for creating rigid, porous structures like covalent organic frameworks (COFs), the specific use of this compound as a precursor in this field is not extensively documented in current literature. COFs often rely on planar, aromatic linkers to form extended, crystalline networks, and biphenyl dicarboxaldehydes or diamines are frequently used for this purpose.

Theoretically, the this compound scaffold could be functionalized to serve as a node or linker in such materials. For example, derivatization of the azetidine nitrogen or the terminal phenyl ring with appropriate reactive groups (e.g., amines, aldehydes) could allow its incorporation into COFs or other porous polymers. The strained azetidine ring and the non-coplanar nature of the biphenyl rings would introduce specific stereochemical and conformational features into the resulting material, potentially influencing its porosity, stability, and guest-binding properties. However, research into these specific applications has yet to be widely reported.

Role as a Ligand Precursor in Catalysis (e.g., chiral ligands)

The use of chiral azetidine-derived ligands is an established area in asymmetric catalysis. The strained four-membered ring provides a rigid backbone for creating a well-defined chiral environment around a metal center. This has been successfully applied in various reactions, including Henry reactions and Friedel-Crafts alkylations.

Despite the potential, the specific application of this compound as a ligand precursor in catalysis is not prominently featured in the scientific literature. The synthesis of chiral 3-aryl-azetidines is an active area of research, and these molecules are recognized as valuable scaffolds. The biphenyl group, known for its axial chirality in ortho-substituted forms (like BINAP or BINOL), is a privileged structure in asymmetric catalysis.

A chiral version of this compound could theoretically be developed into a novel ligand. The azetidine nitrogen could serve as a coordination site for a metal, while the biphenyl group would provide steric bulk and control the chiral environment. Such a ligand could potentially be effective in reactions like Suzuki-Miyaura couplings or asymmetric additions. While ligands based on azetidine cores have been synthesized and tested, and biphenyl-based ligands are common, the specific combination represented by this compound remains an underexplored area in catalysis research.

Future Research Trajectories for 3 1,1 Biphenyl 4 Yl Azetidine

Exploration of Unconventional Synthetic Pathways

The synthesis of highly substituted and functionalized azetidines remains a challenge in organic chemistry. chemrxiv.orgchemrxiv.org Future research will likely move beyond traditional methods to explore more innovative and efficient synthetic strategies for 3-([1,1'-biphenyl]-4-yl)azetidine and its derivatives.

One promising avenue is the application of photocatalysis . Visible-light-mediated [2+2] photocycloadditions, including the aza Paternò-Büchi reaction, offer a mild and powerful tool for the construction of the azetidine (B1206935) ring. acs.orgacs.orgproquest.com Future work could focus on developing photocatalytic methods that allow for the direct and stereoselective synthesis of 3-aryl-azetidines, potentially starting from readily available precursors. Radical strain-release photocatalysis using azabicyclo[1.1.0]butanes (ABBs) also presents a novel strategy to access densely functionalized azetidines. chemrxiv.orgchemrxiv.org

Flow chemistry represents another significant area for exploration. The use of microreactor technology can enable the safe and efficient handling of reactive intermediates often involved in azetidine synthesis, such as lithiated species, at temperatures higher than those achievable in batch processing. uniba.ituniba.itenamine.netnih.govresearchgate.net This could lead to scalable and more sustainable synthetic routes to this compound.

Furthermore, the development of novel catalytic systems , such as those employing lanthanide triflates like La(OTf)₃ for the intramolecular regioselective aminolysis of epoxy amines, could provide alternative and highly selective pathways to functionalized azetidines. frontiersin.org

Synthetic ApproachPotential AdvantagesKey Research Focus
Photocatalysis Mild reaction conditions, high stereoselectivity, access to diverse functionalization. acs.orgacs.orgproquest.comDevelopment of specific catalysts and reaction conditions for 3-aryl-azetidines.
Flow Chemistry Enhanced safety, scalability, and sustainability; precise control over reaction parameters. uniba.ituniba.itenamine.netOptimization of flow processes for the synthesis of the target compound.
Novel Catalysis High regioselectivity and tolerance of various functional groups. frontiersin.orgExploration of new metal- and organo-catalysts for azetidine ring formation.

Advanced Computational Methodologies for Prediction and Design

Computational chemistry is set to play a pivotal role in accelerating the discovery and optimization of derivatives of this compound. In silico methods can provide valuable insights into the molecule's properties and potential biological activities, thereby guiding synthetic efforts.

Molecular docking and dynamics simulations can be employed to predict the binding modes of this compound derivatives with various biological targets. nih.govktu.edu This can help in identifying potential protein interaction partners and in designing new analogues with improved affinity and selectivity. For instance, computational studies on similar 3-aryl-azetidine scaffolds have been used to understand their interactions with monoamine transporters. nih.gov

ADME (Absorption, Distribution, Metabolism, and Excretion) and toxicity predictions are crucial for the early-stage evaluation of drug candidates. researchgate.netnih.govmdpi.comnih.govfrontiersin.org Computational tools can forecast the pharmacokinetic and toxicological profiles of novel this compound derivatives, allowing for the prioritization of compounds with more favorable drug-like properties for synthesis and further testing. nih.gov

Computational MethodApplicationPotential Impact
Molecular Docking Prediction of binding affinity and orientation at a target's active site. nih.govRational design of more potent and selective derivatives.
Molecular Dynamics Simulation of the dynamic behavior of the ligand-protein complex over time.Understanding the stability of binding and the role of conformational changes.
ADME/Tox Prediction In silico assessment of pharmacokinetic and toxicity properties. researchgate.netnih.govnih.govEarly identification and filtering of compounds with undesirable properties.

Integration into High-Throughput Synthesis and Screening Libraries

The development of diverse chemical libraries is a cornerstone of modern drug discovery. rsc.org Integrating this compound into high-throughput synthesis and screening platforms will enable the rapid exploration of its chemical space and biological activities.

The synthesis of azetidine-based libraries has been shown to be a valuable strategy for identifying lead-like molecules, particularly for central nervous system (CNS) targets. acs.orgnih.govnih.gov Future efforts could focus on developing robust solid-phase or solution-phase parallel synthesis methods to generate a large number of derivatives of this compound with diverse substitution patterns on both the biphenyl (B1667301) and azetidine moieties.

A particularly exciting frontier is the incorporation of this scaffold into DNA-encoded libraries (DELs) . ncl.ac.uknih.govrsc.orgspringernature.com This technology allows for the synthesis and screening of massive combinatorial libraries in a single experiment. Developing DNA-compatible reactions for the functionalization of the this compound core would open up unprecedented opportunities for discovering novel protein binders. ncl.ac.uk

Development of Novel Mechanistic Probes Utilizing the Azetidine Core

The unique structural features of this compound make it an attractive scaffold for the design of novel chemical probes to investigate biological processes.

Photoaffinity labeling (PAL) is a powerful technique for identifying the protein targets of small molecules. nih.govnih.govresearchgate.net By incorporating a photoreactive group (e.g., a diazirine or an azide) and a reporter tag (e.g., an alkyne for click chemistry) into the structure of this compound, researchers can create probes that covalently bind to their target proteins upon photoactivation. nih.govnih.gov This would enable the unambiguous identification of its cellular interaction partners.

Furthermore, the azetidine core can be incorporated into activity-based probes (ABPs) to study the function of specific enzymes. nsf.govnih.gov These probes typically contain a reactive group ("warhead") that forms a covalent bond with the active site of an enzyme in a mechanism-dependent manner. nsf.gov Designing ABPs based on the this compound scaffold could lead to new tools for studying enzyme families that recognize this particular chemical motif. The azetidine ring itself can influence the reactivity and selectivity of such probes. researchgate.net

Probe TypeMethodologyApplication in Research
Photoaffinity Probes Covalent labeling of target proteins upon light activation. nih.govnih.govIdentification of direct binding partners in complex biological systems.
Activity-Based Probes Covalent modification of the active site of specific enzymes. nsf.govnih.govProfiling enzyme activity and discovering novel enzyme inhibitors.

Q & A

What are the common synthetic routes for preparing 3-([1,1'-Biphenyl]-4-yl)azetidine, and what analytical methods are used to confirm its structure?

Basic
Synthesis typically involves palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, to attach the biphenyl moiety to the azetidine ring. For example, analogous methods using Pd catalysis for regioselective functionalization of imidazole derivatives have been reported . Post-synthesis, structural confirmation is achieved via 1H^1H and 13C^{13}C NMR spectroscopy to verify connectivity and purity. Elemental analysis (e.g., C, H, N percentages) and high-resolution mass spectrometry (HRMS) are critical for validating molecular composition .

How can regioselectivity challenges in synthesizing this compound derivatives be addressed using transition metal catalysis?

Advanced
Regioselectivity in cross-coupling reactions can be optimized by tuning ligands, solvents, and reaction temperatures. For instance, bulky phosphine ligands in Pd-catalyzed reactions can direct coupling to sterically accessible sites, while electronic effects of substituents on the biphenyl system influence reactivity. Systematic screening of conditions (e.g., solvent polarity, base strength) and computational modeling of transition states may resolve conflicting reactivity patterns .

What are the key physicochemical properties of this compound, and how are they determined experimentally?

Basic
Key properties include melting point (determined via differential scanning calorimetry, DSC), solubility in organic solvents (assessed through saturation shake-flask methods), and logP (measured via reverse-phase HPLC). Crystallinity can be evaluated using X-ray diffraction, while thermal stability is studied via thermogravimetric analysis (TGA) .

What computational chemistry approaches predict the reactivity and stability of this compound in different solvents?

Advanced
Density functional theory (DFT) calculations model electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular dynamics (MD) simulations assess solvation effects and conformational stability in solvents like DMSO or methanol. Solvent polarity parameters (e.g., Kamlet-Taft) correlate with experimental solubility data to optimize reaction media .

How is the purity of this compound assessed, and what chromatographic conditions are optimal?

Basic
Reverse-phase HPLC with UV detection (e.g., 254 nm) is standard. A validated method uses a C18 column, mobile phase of methanol and sodium acetate buffer (65:35, pH 4.6), and flow rate of 1.0 mL/min. System suitability tests ensure resolution from impurities, with retention time reproducibility ≤2% RSD .

What strategies resolve contradictory data on the biological activity of this compound across in vitro assays?

Advanced
Orthogonal assays (e.g., enzymatic vs. cell-based) and rigorous controls (e.g., vehicle, positive/negative controls) minimize variability. Dose-response curves and statistical meta-analysis of replicates identify outliers. Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) validate target binding affinity independently .

What safety protocols are recommended for handling this compound in laboratories?

Basic
Use PPE (gloves, goggles, lab coats) and work in a fume hood. Avoid inhalation/ingestion; store in airtight containers away from light. Spills should be neutralized with inert absorbents and disposed as hazardous waste. Consult safety data sheets (SDS) for toxicity profiles and emergency procedures .

How do substituents on the biphenyl moiety influence the reactivity of this compound?

Advanced
Electron-withdrawing groups (e.g., nitro, chloro) increase electrophilicity at the coupling site, accelerating cross-coupling reactions but potentially reducing nucleophilic azetidine reactivity. Electron-donating groups (e.g., methoxy) stabilize intermediates but may hinder oxidation. Hammett plots and kinetic studies quantify these effects .

What enzymatic synthesis alternatives exist for this compound derivatives?

Advanced
Chemo-enzymatic routes using proteases or lipases can achieve stereoselective amidation or ester hydrolysis under mild conditions. For example, protease-catalyzed resolution of racemic intermediates in the presence of aldehydes or metal complexes improves enantiomeric excess .

How are impurities in this compound identified and quantified during pharmaceutical development?

Advanced
LC-MS/MS with high-resolution mass detectors identifies structural analogs or degradation products. Forced degradation studies (heat, light, pH extremes) reveal stability-related impurities. Quantitative NMR (qNMR) or charged aerosol detection (CAD) provides impurity quantification without reference standards .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.